Flurazepam-d10 (CRM) Flurazepam-d10 (CRM) Flurazepam-d10 (CRM) is intended for use as an internal standard for the quantification of flurazepam by GC- or LC-MS. Flurazepam is structurally categorized as a benzodiazepine. It produces anxiolytic and sedative properties that have been implemented clinically in the treatment of insomnia but also carry a potential for misuse. This product is intended for research and forensic applications. Cayman Chemical products containing Certified Reference Material (CRM) in the name are highly qualified materials manufactured and tested to meet ISO/IEC 17025 and ISO Guide 34 international guidelines for reference materials. These materials are tested using validated analytical methods on qualified instrumentation to ensure traceability to SI units of measure. Cayman’s CRMs are tested for Homogeneity and Stability and are provided with a certificate stating the CRM property value(s) along with the combined uncertainty of the property value(s). These materials are intended for quantitative applications where quantitative accuracy and uncertainty are critical. Cayman Chemical is committed to providing quality products to its customers as evidenced by its accreditation to the ISO/IEC 17025 and ISO Guide 34 standards. All traceable CRMs may be distinguished by their CofAs and can be downloaded below using the batch number located on the product label. For a representative CofA please contact our technical support.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0211893
InChI: InChI=1S/C21H23ClFN3O/c1-3-25(4-2)11-12-26-19-10-9-15(22)13-17(19)21(24-14-20(26)27)16-7-5-6-8-18(16)23/h5-10,13H,3-4,11-12,14H2,1-2H3/i1D3,2D3,3D2,4D2
SMILES: ClC1=CC2=C(N(CCN(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H])C(CN=C2C3=CC=CC=C3F)=O)C=C1
Molecular Formula: C21H13ClD10FN3O
Molecular Weight: 397.9

Flurazepam-d10 (CRM)

CAS No.:

Cat. No.: VC0211893

Molecular Formula: C21H13ClD10FN3O

Molecular Weight: 397.9

* For research use only. Not for human or veterinary use.

Flurazepam-d10 (CRM) -

Specification

Molecular Formula C21H13ClD10FN3O
Molecular Weight 397.9
Standard InChI InChI=1S/C21H23ClFN3O/c1-3-25(4-2)11-12-26-19-10-9-15(22)13-17(19)21(24-14-20(26)27)16-7-5-6-8-18(16)23/h5-10,13H,3-4,11-12,14H2,1-2H3/i1D3,2D3,3D2,4D2
Standard InChI Key SAADBVWGJQAEFS-MWUKXHIBSA-N
SMILES ClC1=CC2=C(N(CCN(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H])C(CN=C2C3=CC=CC=C3F)=O)C=C1

Introduction

Chemical Properties and Structural Description

Flurazepam-d10 (CRM) is chemically characterized by its molecular formula C21H13ClD10FN3OC_{21}H_{13}ClD_{10}FN_3O and a molecular weight of 397.9 g/mol . Its structural framework is derived from flurazepam, with the integration of ten deuterium atoms replacing hydrogen atoms. This isotopic substitution significantly alters the molecule's mass without affecting its chemical reactivity, thereby making it ideal for tracing and quantification in biological systems.

Molecular Structure

The canonical SMILES notation for Flurazepam-d10 (CRM) is:

ClC1=CC2=C(N(CCN(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H])C(CN=C2C3=CC=CC=C3F)=O)C=C1\text{ClC1=CC2=C(N(CCN(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H])C(CN=C2C3=CC=CC=C3F)=O)C=C1}

This representation encapsulates the compound's atomic arrangement, highlighting the presence of chlorine, fluorine, nitrogen, and oxygen atoms alongside the deuterium substitutions .

Solubility and Stability

Flurazepam-d10 exhibits specific solubility characteristics depending on the solvent used. For optimal storage, it is recommended to keep the compound at temperatures ranging from -20°C to -80°C. At -80°C, it remains stable for up to six months; at -20°C, its stability is limited to one month . The preparation of stock solutions requires careful handling to avoid degradation caused by repeated freezing and thawing.

Physical Properties Table

PropertyValue
Molecular FormulaC21H13ClD10FN3OC_{21}H_{13}ClD_{10}FN_3O
Molecular Weight397.9 g/mol
CAS Number1795033-32-7
Storage Temperature-20°C to -80°C
Stability Duration1 month (-20°C), 6 months (-80°C)
SolubilityDependent on solvent

Mechanism of Action

Flurazepam-d10 operates primarily by modulating gamma-aminobutyric acid (GABA) neurotransmission within the central nervous system. GABA is an inhibitory neurotransmitter that plays a critical role in reducing neuronal excitability.

Interaction with GABA Receptors

The compound binds selectively to benzodiazepine sites on GABA-A receptors, enhancing the receptor's affinity for GABA molecules. This interaction leads to increased chloride ion influx into neurons, resulting in hyperpolarization and decreased excitability. Consequently, Flurazepam-d10 exerts sedative and anxiolytic effects similar to its parent compound but with enhanced traceability due to its isotopic labeling.

Pharmacokinetics

The pharmacokinetic profile of Flurazepam-d10 mirrors that of flurazepam but offers distinct advantages for research purposes:

Applications in Research

Flurazepam-d10 serves as a critical tool in pharmacokinetic studies and forensic investigations due to its unique isotopic composition.

Internal Standard for Quantification

In analytical chemistry, Flurazepam-d10 is employed as an internal standard for quantifying flurazepam concentrations using GC-MS or LC-MS techniques . The isotopic differentiation ensures minimal interference from endogenous compounds or environmental contaminants during analysis.

Tracing Metabolic Pathways

The deuterium labeling enables researchers to trace the metabolism and distribution of flurazepam within biological systems accurately. This capability is particularly valuable in understanding drug interactions and optimizing therapeutic regimens.

Forensic Applications

In forensic toxicology, Flurazepam-d10 aids in detecting and quantifying flurazepam in biological specimens such as blood or urine . Its high specificity enhances the reliability of results in legal investigations.

Research Findings and Implications

Recent studies underscore the significance of Flurazepam-d10 in advancing our understanding of benzodiazepine pharmacology.

Comparative Analysis with Flurazepam

Research comparing Flurazepam-d10 with its non-deuterated counterpart reveals that while both compounds exhibit similar pharmacodynamic properties, the deuterated form offers superior analytical precision. This distinction is crucial for studying drug metabolism under controlled conditions.

Insights into Benzodiazepine Metabolism

Studies utilizing Flurazepam-d10 have provided valuable insights into the metabolic pathways of benzodiazepines . These findings contribute to developing safer therapeutic options with reduced side effects.

Data Table: Pharmacokinetic Parameters

ParameterFlurazepamFlurazepam-d10
Absorption RateRapidRapid
Peak Plasma Time30-60 minutesSimilar
Half-life~2.3 hoursComparable
Major MetabolitesN1-desalkyl-flurazepamTraceable via deuterium

Laboratories must adhere to stringent quality control measures when using Flurazepam-d10 as an internal standard . This includes calibrating instruments with certified reference materials and analyzing control samples alongside experimental specimens.

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